

Application Notes and Protocols: In Vitro ER α Binding Assay with AZD9496

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Compound of Interest

Compound Name: AZD9496 maleate

Cat. No.: B11931611

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Introduction

AZD9496 is an oral, non-steroidal, potent and selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer.[1][2] It functions by binding to the estrogen receptor alpha (ER α), inducing a conformational change that leads to the degradation of the receptor. This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of cancer cells that are dependent on this pathway. The in vitro ER α binding assay is a critical tool for characterizing the affinity and potency of compounds like AZD9496, providing essential data for drug development and mechanistic studies.

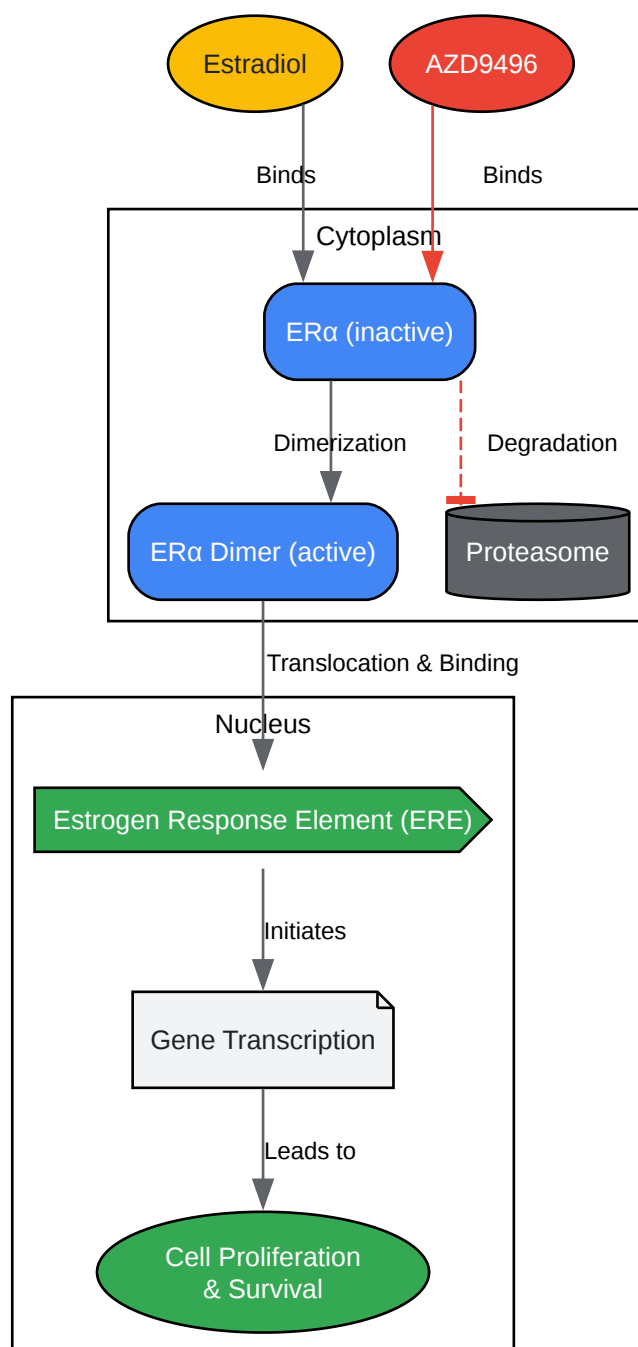
Data Presentation: Quantitative Analysis of AZD9496 Binding to ER α

The binding affinity and functional potency of AZD9496 for ER α have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values are key parameters to describe the compound's activity.

Parameter	Value (nM)	Assay Type	Reference
ER α Binding IC50	0.82	Competitive Radioligand Binding Assay	[3] [4]
ER α Downregulation IC50	0.14	Cellular Assay	[3] [4] [5]
ER α Antagonism IC50	0.28	Cellular Reporter Assay	[3] [4]
MCF-7 Cell Growth Inhibition EC50	0.04	Cell Proliferation Assay	[4]

Signaling Pathway and Mechanism of Action

AZD9496 exerts its effects by directly targeting the ER α signaling pathway. In ER-positive breast cancer cells, estradiol binds to ER α , leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival. AZD9496 competes with estradiol for binding to ER α . Upon binding, AZD9496 induces a conformational change in the receptor, marking it for proteasomal degradation. This reduction in ER α levels effectively shuts down downstream signaling.



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AZD9496 mechanism of action on the ERα signaling pathway.

Experimental Protocols

In Vitro ERα Competitive Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the IC₅₀ value of AZD9496 for ER α . The assay measures the ability of AZD9496 to displace a radiolabeled estrogen, typically [³H]-17 β -estradiol, from the ER α protein.

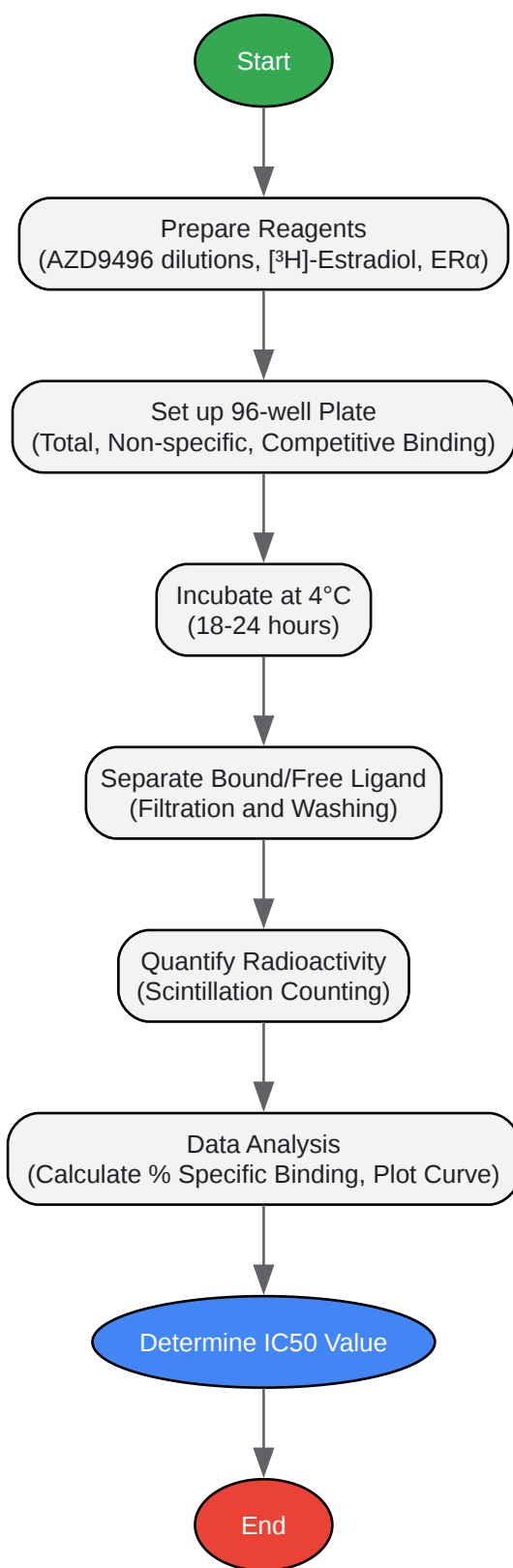
Materials:

- Recombinant Human ER α : Full-length, purified protein.
- Radioligand: [³H]-17 β -estradiol (specific activity ~40-60 Ci/mmol).
- AZD9496: Stock solution in DMSO.
- Unlabeled 17 β -estradiol: For determining non-specific binding.
- Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, DTT, and sodium molybdate.
- Scintillation Cocktail.
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Preparation of Reagents:
 - Prepare serial dilutions of AZD9496 in assay buffer. The final concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
 - Prepare a working solution of [³H]-17 β -estradiol in assay buffer at a final concentration equal to its K_d (dissociation constant) for ER α (typically ~0.1-1 nM).
 - Prepare a high concentration solution of unlabeled 17 β -estradiol (e.g., 10 μ M) for determining non-specific binding.
 - Dilute the recombinant human ER α protein to the desired concentration in assay buffer.
- Assay Setup:

- In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Assay buffer, [^3H]-17 β -estradiol, and ER α protein.
 - Non-specific Binding: Unlabeled 17 β -estradiol, [^3H]-17 β -estradiol, and ER α protein.
 - Competitive Binding: Serial dilutions of AZD9496, [^3H]-17 β -estradiol, and ER α protein.
- Incubation:
 - Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
- Separation of Bound and Free Radioligand:
 - Transfer the contents of each well to a 96-well filter plate.
 - Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Dry the filter plate.
 - Add scintillation cocktail to each well.
 - Count the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding for each concentration of AZD9496.
 - Plot the percentage of specific binding against the logarithm of the AZD9496 concentration.
 - Determine the IC₅₀ value by non-linear regression analysis using a sigmoidal dose-response curve.



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Experimental workflow for the in vitro ERα binding assay.

Conclusion

The in vitro ER α binding assay is a fundamental technique for the characterization of SERDs like AZD9496. The provided data and protocols offer a comprehensive guide for researchers to assess the binding affinity and functional activity of this and other compounds targeting the estrogen receptor. Accurate determination of these parameters is crucial for advancing the development of novel endocrine therapies for breast cancer.

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